molecular formula C7H12O4 B1332151 Methyl 5-methoxy-3-oxopentanoate CAS No. 62462-05-9

Methyl 5-methoxy-3-oxopentanoate

Cat. No.: B1332151
CAS No.: 62462-05-9
M. Wt: 160.17 g/mol
InChI Key: OPURNNHYTATPKM-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-3-oxopentanoate: is an organic compound with the molecular formula C7H12O4 Nazarov reagent . This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-methoxy-3-oxopentanoate can be synthesized through a two-step process. The first step involves the reaction of methyl acetoacetate with methanol in the presence of an acid catalyst, such as p-toluenesulfonic acid . The second step involves the esterification of the resulting intermediate with methanol under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methoxy-3-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-methoxy-3-oxopentanoate has several applications in scientific research:

Comparison with Similar Compounds

  • Methyl 4,4-dimethoxy-3-oxovalerate
  • Methyl acetopyruvate
  • Methyl 3-oxo-4-pentenoate

Comparison: Methyl 5-methoxy-3-oxopentanoate is unique due to its specific structure, which allows it to undergo a variety of chemical reactions. Compared to similar compounds, it offers greater versatility in synthetic applications and can be used to produce a wider range of derivatives .

Properties

IUPAC Name

methyl 5-methoxy-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-10-4-3-6(8)5-7(9)11-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPURNNHYTATPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10978029
Record name Methyl 5-methoxy-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10978029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62462-05-9
Record name Methyl 5-methoxy-3-oxopentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62462-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-methoxy-3-oxopentanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062462059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 5-methoxy-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10978029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-methoxy-3-oxopentanoate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Methyl 5-methoxy-3-oxopentanoate in organic synthesis?

A1: this compound serves as a crucial precursor to Nazarov's reagent [, ]. Nazarov's reagent is a valuable compound in organic synthesis, particularly recognized for its role as an annulating agent, facilitating the formation of ring structures within molecules [].

Q2: Can you provide the structural characterization data for this compound?

A2: Certainly, here's the available structural information:

  • Molecular Formula: C₇H₁₂O₄ []
  • Molecular Weight: 160.19 g/mol []
  • Boiling Point: 75–76 °C at 0.5 mmHg []

Q3: Are there any alternative synthetic routes available for this compound?

A3: Yes, besides the traditional preparation methods, the research highlights an "Improved Synthesis of this compound" [] and a "Simple, Two-Step Synthesis of this compound (Nazarov's Reagent)" []. These papers likely delve into alternative synthetic strategies, but the abstracts don't provide specific details about these methods.

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